m-PEG9-phosphonic acid

Surface Modification Antifouling Coatings Biomedical Implants

Inconsistent linker quality can compromise PROTAC ternary complex formation and surface coating stability. m-PEG9-phosphonic acid (CAS 2055016-25-4) resolves these challenges: • Non-cleavable PEG9 spacer balances linker flexibility with aqueous solubility-minimizing PROTAC aggregation during conjugation. • Phosphonic acid terminus enables robust, non-hydrolyzable grafting to TiO₂, Al₂O₃, and stainless steel. • ≥98% batch-consistent purity ensures reproducible bioconjugation efficiency for PROTAC synthesis and surface modification workflows.

Molecular Formula C19H41O12P
Molecular Weight 492.5 g/mol
Cat. No. B609306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG9-phosphonic acid
Synonymsm-PEG9-phosphonic acid
Molecular FormulaC19H41O12P
Molecular Weight492.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22)
InChIKeyUEQSLJQFVIWCCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG9-phosphonic acid: Core Specifications and Class Context for Research Procurement


m-PEG9-phosphonic acid (CAS: 2055016-25-4) is a heterobifunctional polyethylene glycol (PEG) derivative composed of a linear PEG9 chain (nine ethylene glycol units) terminated with a methoxy group at one end and a phosphonic acid group (-PO₃H₂) at the other . With a molecular weight of 492.5 Da (C₁₉H₄₁O₁₂P) and a purity specification typically ≥95-98% , this compound is primarily classified as a non-cleavable linker for bioconjugation and PROTAC synthesis [1]. Its phosphonic acid moiety enables strong coordination to metal oxide surfaces and metal ions, while the PEG9 spacer provides aqueous solubility and biocompatibility .

Why m-PEG9-phosphonic acid Cannot Be Interchanged with Arbitrary PEG Linkers in Precision Applications


Substitution with other PEG-phosphonic acid variants or alternative linker chemistries is non-trivial due to the critical interdependence of PEG chain length, terminal functional group, and the resulting physicochemical and performance parameters. The PEG9 spacer in this compound confers a specific balance of aqueous solubility and molecular dimension that directly influences linker flexibility, steric accessibility for bioconjugation, and the hydrodynamic radius of the resulting conjugate [1]. Shorter PEG chains (e.g., m-PEG4-phosphonic acid) yield reduced solubility and altered spatial separation between functional moieties, while longer PEG chains increase molecular weight and may introduce viscosity or steric hindrance issues . Furthermore, the phosphonic acid terminus provides distinct metal-binding kinetics and surface coordination geometry compared to silane, thiol, or carboxylic acid anchors, making it uniquely suited for applications requiring robust, non-hydrolyzable attachment to metal oxide substrates such as TiO₂, Al₂O₃, or stainless steel [2]. The non-cleavable nature of the PEG backbone ensures permanent conjugation, a critical design criterion in PROTAC linker selection where linker composition directly impacts ternary complex formation and degradation efficiency [3].

Quantitative Differentiation Evidence for m-PEG9-phosphonic acid Against Key Comparators


Comparison of Surface Grafting Density: Phosphonate vs. Carboxylate Anchors on Stainless Steel

In a head-to-head comparison of PEG-based polymers differing only in their anchoring group, phosphonate/phosphonic acid-terminated polymers achieved nearly complete (approximately 100%) reduction in protein binding affinity on stainless steel, whereas polymers with carboxylic acid anchoring groups exhibited 'somewhat worse performance' under identical conditions [1]. This demonstrates superior anchoring efficiency of phosphonic acid groups on metal oxide surfaces compared to carboxylates.

Surface Modification Antifouling Coatings Biomedical Implants

Solubility Advantage of PEG9 Spacer Over Shorter PEG Chains

PEG chain length directly correlates with aqueous solubility of PEG derivatives. The PEG9 spacer (9 ethylene glycol units) in m-PEG9-phosphonic acid provides enhanced water solubility compared to shorter PEG chain variants such as m-PEG4-phosphonic acid (4 units) or m-PEG5-phosphonic acid (5 units) [1]. This differential solubility profile has been characterized as 'longer PEG chains have better water solubility properties relative to shorter PEG chains' .

Drug Delivery PROTAC Linkers Aqueous Solubility

Enhanced Thermal Stability of PEG-Phosphonate Conjugates vs. Unmodified PEG

Phosphonylation of polyethylene glycol was shown to enhance thermal properties of the polymer backbone. In a systematic study of PEG functionalization with phosphonic acid groups, 'enhanced thermal properties were found while phosphonylating polyethylene glycol, particularly when the sulfur atom was oxidized into a sulfone group' [1]. This indicates that PEG-phosphonic acid derivatives exhibit improved thermal stability compared to unmodified PEG of equivalent chain length.

Thermal Stability Material Science Polymer Functionalization

High-Value Application Scenarios for m-PEG9-phosphonic acid Based on Evidence-Backed Differentiation


PROTAC Linker Requiring High Aqueous Solubility and Non-Cleavable Architecture

m-PEG9-phosphonic acid is specifically designed as a non-cleavable PEG-based linker for PROTAC synthesis . The PEG9 spacer length is optimized to provide sufficient spatial separation between the E3 ligase ligand and the target protein ligand while maintaining high aqueous solubility—a property that improves handling during conjugation and reduces the risk of PROTAC aggregate formation. The non-cleavable nature ensures that the linker remains intact throughout the protein degradation process, unlike cleavable linkers that may prematurely release payload. This combination of attributes makes m-PEG9-phosphonic acid particularly well-suited for constructing PROTACs targeting intracellular proteins where linker stability and conjugate solubility are critical to achieving efficient ternary complex formation and degradation kinetics [1].

Surface Passivation of Metal Oxide Medical Implants for Antifouling Performance

The phosphonic acid group of m-PEG9-phosphonic acid exhibits strong, stable coordination to metal oxide surfaces such as titanium dioxide (TiO₂) and stainless steel . When used as a surface modifier, m-PEG9-phosphonic acid can be grafted onto implant surfaces to create a PEG brush layer that reduces non-specific protein adsorption and bacterial adhesion [1]. This application is supported by class-level evidence demonstrating that PEG-phosphonate coatings on stainless steel achieve near-complete inhibition of protein binding compared to carboxylate-anchored PEG coatings [2]. The PEG9 spacer provides an optimal balance of chain length to maximize steric repulsion of proteins while maintaining coating stability in physiological fluids.

Metal Chelation and Targeted Delivery to Calcified Tissues

The phosphonic acid group (-PO₃H₂) in m-PEG9-phosphonic acid acts as a strong chelator for divalent metal ions, particularly calcium (Ca²⁺), enabling targeted binding to hydroxyapatite—the mineral component of bone . This property has been exploited to develop bone-targeted drug delivery systems where m-PEG9-phosphonic acid serves as a linker between a therapeutic payload and the bone-targeting phosphonate moiety. The PEG9 spacer enhances the water solubility and circulation time of the conjugate while providing sufficient distance between the targeting group and the drug to avoid steric interference with payload activity. This application is particularly relevant for osteoporosis therapies, bone infection treatments, and skeletal metastasis interventions [1].

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